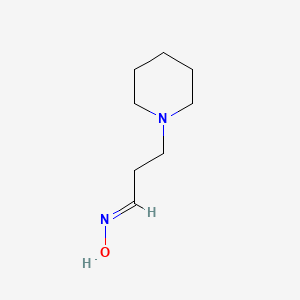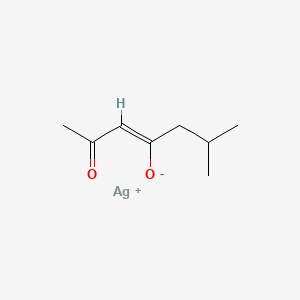
Gallium(III) nitrate 8-hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gallium(III) nitrate 8-hydrate, also known as gallium trinitrate hydrate, is a chemical compound with the formula Ga(NO₃)₃·8H₂O. It is a hydrated form of gallium nitrate and is commonly used in various scientific and industrial applications. This compound is known for its high purity and is often used as a precursor for the synthesis of other gallium compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Gallium(III) nitrate 8-hydrate can be synthesized by dissolving gallium metal or gallium hydroxide in nitric acid. The reaction typically involves the following steps:
- Dissolution of gallium metal or gallium hydroxide in nitric acid.
- Evaporation of the solvent to obtain gallium nitrate.
- Recrystallization to obtain the hydrated form .
Industrial Production Methods: In industrial settings, this compound is produced by reacting gallium metal with nitric acid under controlled conditions. The resulting solution is then evaporated and crystallized to obtain the desired hydrate .
Análisis De Reacciones Químicas
Types of Reactions: Gallium(III) nitrate 8-hydrate undergoes various chemical reactions, including:
Oxidation: Gallium(III) nitrate can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced to gallium metal or other lower oxidation states of gallium.
Substitution: Gallium(III) nitrate can participate in substitution reactions where nitrate ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide can be used as an oxidizing agent.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be employed.
Substitution: Various ligands such as phosphates or organic molecules can be used under appropriate conditions.
Major Products Formed:
Oxidation: Gallium oxide (Ga₂O₃) can be formed.
Reduction: Gallium metal (Ga) or gallium(I) compounds.
Substitution: Complexes with different ligands depending on the reaction conditions.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Gallium(III) nitrate exerts its effects by mimicking iron in biological systems. It competes with iron for binding sites on proteins and enzymes, disrupting essential biological processes. For example, it inhibits ribonucleotide reductase, an enzyme crucial for DNA synthesis, thereby preventing cell proliferation. Additionally, gallium can induce apoptosis in cancer cells by generating reactive oxygen species and activating apoptotic pathways .
Comparación Con Compuestos Similares
Gallium(III) nitrate 8-hydrate can be compared with other similar compounds such as:
Iron(III) nitrate: Both compounds have similar coordination chemistry and can form similar complexes. gallium(III) nitrate is less toxic and has unique biological properties.
Aluminum(III) nitrate: Similar in terms of chemical behavior, but gallium(III) nitrate has distinct applications in medicine and industry.
Indium(III) nitrate: Shares some chemical properties with gallium(III) nitrate but is used in different industrial applications.
This compound stands out due to its unique combination of chemical reactivity, biological activity, and industrial applications, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
GaH16N3O17 |
|---|---|
Peso molecular |
399.86 g/mol |
Nombre IUPAC |
gallium;trinitrate;octahydrate |
InChI |
InChI=1S/Ga.3NO3.8H2O/c;3*2-1(3)4;;;;;;;;/h;;;;8*1H2/q+3;3*-1;;;;;;;; |
Clave InChI |
PLRRJDOBLTZUHB-UHFFFAOYSA-N |
SMILES canónico |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.O.O.[Ga+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3H-Pyrazol-3-one, 4-[(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-ylidene)methyl]-2,4-dihydro-5-methyl-](/img/structure/B13793012.png)



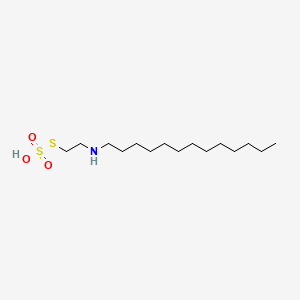
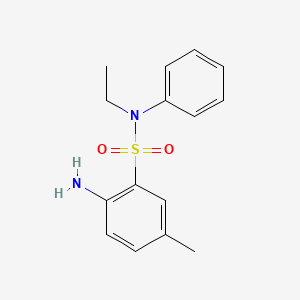
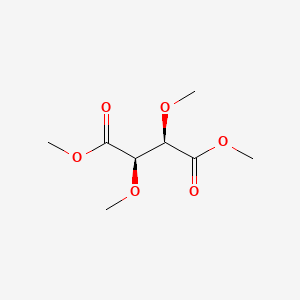
![2-Amino-6-fluoro-4H-benzo[D][1,3]oxazin-4-one](/img/structure/B13793057.png)
